molecular formula C24H25N3O3S B5490101 methyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B5490101
M. Wt: 435.5 g/mol
InChI Key: CYQJLJOJGXZAGM-ZRDIBKRKSA-N
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Description

“Methyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic compound. It contains several functional groups and rings, including a pyrazole ring, an acryloyl group, a benzothiophene ring, and a carboxylate ester . The pyrazole ring is a five-membered heterocyclic moiety that possesses two nitrogen atoms and three carbon atoms . The benzothiophene is a polycyclic aromatic compound that is a fusion of benzene and thiophene .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, for instance, is a five-membered ring with two nitrogen atoms . The benzothiophene is a larger ring structure that includes a sulfur atom . The acryloyl group is a double bond between two carbon atoms, and the carboxylate ester is a carbon double-bonded to an oxygen and single-bonded to an -OCH3 group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, could undergo various reactions such as substitutions or additions . The acryloyl group could participate in reactions such as polymerizations or additions . The benzothiophene could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of the polar carboxylate ester could make the compound soluble in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of its atoms and the intermolecular forces between its molecules .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the broad range of activities shown by many pyrazole derivatives , this compound could have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

methyl 2-[[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-15-18(14-25-27(15)2)10-12-21(28)26-23-22(24(29)30-3)19-11-9-17(13-20(19)31-23)16-7-5-4-6-8-16/h4-8,10,12,14,17H,9,11,13H2,1-3H3,(H,26,28)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQJLJOJGXZAGM-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=C(C3=C(S2)CC(CC3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)NC2=C(C3=C(S2)CC(CC3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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